molecular formula C10H12BrNO2 B613152 (S)-alpha-Methyl-4-bromophenylalanine CAS No. 747397-27-9

(S)-alpha-Methyl-4-bromophenylalanine

Cat. No.: B613152
CAS No.: 747397-27-9
M. Wt: 258,11 g/mole
InChI Key: PEGRPUVDOKWERK-JTQLQIEISA-N
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Description

(S)-alpha-Methyl-4-bromophenylalanine is an organic compound that belongs to the class of alpha-amino acids It is characterized by the presence of a bromine atom attached to the phenyl ring and a methyl group on the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-alpha-Methyl-4-bromophenylalanine typically involves the bromination of phenylalanine derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to achieve high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: (S)-alpha-Methyl-4-bromophenylalanine can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields a hydroxy derivative, while oxidation can produce ketones or aldehydes.

Scientific Research Applications

(S)-alpha-Methyl-4-bromophenylalanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-alpha-Methyl-4-bromophenylalanine involves its interaction with specific molecular targets and pathways. The bromine atom and the alpha-methyl group play crucial roles in its binding affinity and selectivity towards enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt normal function.

Comparison with Similar Compounds

    Phenylalanine: The parent compound without the bromine and methyl modifications.

    4-Bromophenylalanine: Lacks the alpha-methyl group.

    alpha-Methylphenylalanine: Lacks the bromine atom.

Uniqueness: (S)-alpha-Methyl-4-bromophenylalanine is unique due to the combined presence of the bromine atom and the alpha-methyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual modification enhances its potential as a versatile tool in research and therapeutic applications.

Properties

IUPAC Name

(2S)-2-amino-3-(4-bromophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGRPUVDOKWERK-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)Br)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659663
Record name 4-Bromo-alpha-methyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

747397-27-9
Record name 4-Bromo-alpha-methyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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